Cas no 83291-73-0 (3-[({2-[(2-{4-[(3-amino-2,3,6-trideoxyhexopyranosyl)oxy]-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl}-2-oxoethyl)sulfanyl]ethyl}sulfanyl)acetyl]-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-a)

3-[({2-[(2-{4-[(3-amino-2,3,6-trideoxyhexopyranosyl)oxy]-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl}-2-oxoethyl)sulfanyl]ethyl}sulfanyl)acetyl]-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-a structure
83291-73-0 structure
Product name:3-[({2-[(2-{4-[(3-amino-2,3,6-trideoxyhexopyranosyl)oxy]-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl}-2-oxoethyl)sulfanyl]ethyl}sulfanyl)acetyl]-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-a
CAS No:83291-73-0
MF:C56H60N2O20S2
MW:1145.207
CID:1808070
PubChem ID:157941

3-[({2-[(2-{4-[(3-amino-2,3,6-trideoxyhexopyranosyl)oxy]-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl}-2-oxoethyl)sulfanyl]ethyl}sulfanyl)acetyl]-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-a Chemical and Physical Properties

Names and Identifiers

    • 3-[({2-[(2-{4-[(3-amino-2,3,6-trideoxyhexopyranosyl)oxy]-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl}-2-oxoethyl)sulfanyl]ethyl}sulfanyl)acetyl]-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-a
    • 3-[({2-[(2-{4-[(3-amino-2,3,6-trideoxyhexopyranosyl)oxy]-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl}-2-oxoethyl)sulfanyl]ethyl}sulfanyl)acetyl]-3,5,12-trihydroxy-10-met
    • 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[2-[2-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl]sulfanylethylsulfanyl]
    • 5,12-Naphthacenedione, 8,8'-((1,2-ethanediylbis(thio(1-oxo-2,1-ethanediyl)))bis(10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-(8alpha,8(8'S*,10'S*),10alpha))-
    • 83291-73-0
    • S,S-Bis(daunorubicin-14-yl)ethane-1,2-dithiol
    • Inchi: InChI=1S/C56H60N2O20S2/c1-21-45(61)27(57)13-35(75-21)77-31-17-55(71,15-25-39(31)53(69)43-41(49(25)65)47(63)23-7-5-9-29(73-3)37(23)51(43)67)33(59)19-79-11-12-80-20-34(60)56(72)16-26-40(32(18-56)78-36-14-28(58)46(62)22(2)76-36)54(70)44-42(50(26)66)48(64)24-8-6-10-30(74-4)38(24)52(44)68/h5-10,21-22,27-28,31-32,35-36,45-46,61-62,65-66,69-72H,11-20,57-58H2,1-4H3
    • InChI Key: DPGQASFKLZWJEE-UHFFFAOYSA-N
    • SMILES: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSCCSCC(=O)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9OC)O)OC1CC(C(C(O1)C)O)N)O)O)N)O

Computed Properties

  • Exact Mass: 1144.31808465g/mol
  • Monoisotopic Mass: 1144.31808465g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 24
  • Heavy Atom Count: 80
  • Rotatable Bond Count: 15
  • Complexity: 2180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 12
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 422Ų

3-[({2-[(2-{4-[(3-amino-2,3,6-trideoxyhexopyranosyl)oxy]-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl}-2-oxoethyl)sulfanyl]ethyl}sulfanyl)acetyl]-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-a Related Literature

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